molecular formula C9H7BrN2O2 B13966565 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B13966565
M. Wt: 255.07 g/mol
InChI Key: OXJQJNXXKQEHHP-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms.

Preparation Methods

The synthesis of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol typically involves the Gould-Jacobs reaction, which is a well-known method for preparing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often include elevated temperatures and the use of suitable solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-7-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-4-5-8(12-9(7)10)6(13)2-3-11-5/h2-4H,1H3,(H,11,13)

InChI Key

OXJQJNXXKQEHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=O)C=CNC2=C1)Br

Origin of Product

United States

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